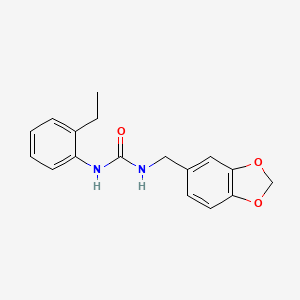
3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine (PEP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine involves its ability to modulate the activity of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been shown to increase the release of dopamine and serotonin, which are important neurotransmitters involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been shown to have several biochemical and physiological effects, including increased dopamine and serotonin release, reduced inflammation, and neuroprotection. Additionally, 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine is its ability to cross the blood-brain barrier, which makes it an ideal candidate for the treatment of neurological disorders. However, one limitation of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine is its relatively short half-life, which may require frequent dosing in clinical applications.
将来の方向性
There are several future directions for research on 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine, including its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to investigate the long-term effects of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine and its potential for drug development. Finally, research on the optimization of the synthesis method for 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine may lead to improved yield and purity for clinical applications.
合成法
The synthesis of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine involves the reaction between 2-pyrazinecarboxylic acid and 1-(2-phenylethyl)-4-piperidinone in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine in high yield and purity.
科学的研究の応用
3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been investigated for its potential therapeutic applications in several areas of research. One of the most promising applications is in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been shown to have neuroprotective effects by preventing the death of neurons and reducing inflammation in the brain.
特性
IUPAC Name |
[4-[3-(2-phenylethyl)piperidin-1-yl]piperidin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c28-23(22-17-24-12-13-25-22)26-15-10-21(11-16-26)27-14-4-7-20(18-27)9-8-19-5-2-1-3-6-19/h1-3,5-6,12-13,17,20-21H,4,7-11,14-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIFZIHXFVGLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=NC=CN=C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-ethoxy-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5294056.png)

![5-[(sec-butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5294069.png)
![1-(3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5294075.png)
![7-(3-chloro-4-fluorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5294081.png)

![N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5294091.png)
![1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5294095.png)
![methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5294101.png)
![2-[2-(4-ethylphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5294107.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5294125.png)
![4-({[2-(1-pyrrolidinyl)-6-(trifluoromethyl)-4-pyrimidinyl]amino}methyl)-4-azepanol dihydrochloride](/img/structure/B5294128.png)

![ethyl 3-(2-{[3-(methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5294144.png)